3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
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Overview
Description
3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is an intricate organic compound known for its multifaceted applications in the fields of chemistry, biology, and medicine. This compound, characterized by its unique molecular structure, has been the focus of various research studies due to its potential therapeutic benefits and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one typically involves a multi-step process, starting with the preparation of the intermediate compounds. The key steps often include:
Formation of the thieno[3,2-d][1,2,3]triazine core via cyclization reactions.
Attachment of the piperidin-4-yl group through a nucleophilic substitution reaction.
Introduction of the (3-(trifluoromethyl)phenyl)sulfonyl moiety through sulfonylation reactions. Each step requires precise control of reaction conditions, including temperature, solvents, and catalysts, to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to optimize the reaction efficiency and minimize the risk of side reactions. The use of automated systems for reagent addition and product separation enhances the overall production process, making it feasible to produce large quantities of the compound for commercial use.
Chemical Reactions Analysis
Types of Reactions
3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: : It can be oxidized to form different sulfoxide or sulfone derivatives.
Reduction: : The compound may be reduced to modify its sulfonyl group, yielding different reduced products.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as acetonitrile or dichloromethane are commonly employed, with reaction conditions tailored to optimize the desired transformations.
Major Products Formed
The major products from these reactions often include:
Oxidized derivatives with modified functional groups.
Reduced derivatives with altered sulfonyl groups.
Substituted products with new functional groups replacing existing ones.
Scientific Research Applications
The applications of 3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one are extensive:
Chemistry: : It serves as a versatile building block in the synthesis of various complex molecules.
Biology: : The compound is used in biochemical studies to understand cellular processes and interactions.
Medicine: : Potential therapeutic uses include its role as a precursor in the synthesis of drugs targeting specific diseases.
Industry: : It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways within biological systems. The compound's structure allows it to bind to enzymes and receptors, modulating their activity and resulting in various biological effects. Its trifluoromethyl group enhances its stability and bioavailability, making it a valuable candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one
3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)thieno[3,2-d]quinazolin-4(3H)-one
Uniqueness
What sets 3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one apart is its unique combination of a thieno[3,2-d][1,2,3]triazin-4(3H)-one core with a sulfonyl piperidine group, contributing to its distinctive chemical reactivity and biological activity.
Conclusion
This compound stands out as a compound of significant scientific interest, with potential applications spanning from synthetic chemistry to advanced medical research. Its unique structure and versatile reactivity make it a valuable tool for researchers and industry professionals alike.
Properties
IUPAC Name |
3-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O3S2/c18-17(19,20)11-2-1-3-13(10-11)29(26,27)23-7-4-12(5-8-23)24-16(25)15-14(21-22-24)6-9-28-15/h1-3,6,9-10,12H,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZZGUMPFCYYMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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